molecular formula C11H12N2O2 B1417893 Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 53484-20-1

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B1417893
CAS No.: 53484-20-1
M. Wt: 204.22 g/mol
InChI Key: VFLFIRHABKXTJR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 53484-20-1) is a substituted benzimidazole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . The compound features a benzimidazole core substituted with a methyl group at the 1-position and an ethyl ester moiety at the 6-position. It is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name

ethyl 3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13(2)7-12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLFIRHABKXTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate has shown promise in pharmaceutical research:

  • Antimicrobial Activity: Studies indicate that compounds related to this benzimidazole derivative exhibit significant antimicrobial and antifungal properties. For instance, it has been investigated for its ability to disrupt microbial cell membranes, leading to cell death .
  • Anticancer Properties: Research has highlighted its potential as a drug candidate for treating various cancers. Its mechanism involves the inhibition of specific enzymes linked to cancer progression .

Biological Studies

The compound's interactions with biological targets have been extensively studied:

  • Enzyme Inhibition: this compound can bind to enzymes, inhibiting their activity and leading to therapeutic effects .
  • Regulatory Mechanisms: Investigations into its role in modulating cellular pathways suggest potential benefits in treating metabolic disorders .

Industrial Applications

In addition to its biological significance, this compound has applications in material sciences:

  • Development of Advanced Materials: It is utilized in the synthesis of polymers and dyes due to its unique chemical properties that enhance material performance .

Case Studies

Recent studies have provided insights into the practical applications of this compound:

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 2: Anticancer Activity

In another investigation published in a peer-reviewed journal, this compound was shown to inhibit the growth of cancer cells in vitro. The study revealed that the compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Me, 6-COOEt C₁₁H₁₂N₂O₂ 204.23 Intermediate for necroptosis inhibitors
Mthis compound 1-Me, 6-COOMe C₁₀H₁₀N₂O₂ 190.20 Higher lipophilicity; similar synthetic utility
Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate 2-NHBu, 6-COOMe C₁₄H₁₉N₃O₂ 261.32 Enhanced solubility; explored in kinase inhibition
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate 2-Cl, 6-COOEt C₁₀H₉ClN₂O₂ 224.65 Electrophilic reactivity for cross-coupling
Methyl 2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)cyclobutane-1-carboxylate Cyclobutane-linked thioether, 6-COOMe C₁₅H₁₇N₃O₂S 303.38 Conformational rigidity; antiviral studies

Key Observations :

  • Ester Group Variation : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight and increases lipophilicity (e.g., Methyl 1-methyl- derivative, MW 190.20 vs. 204.23) .
  • Substituent Position: The 2-position substituents (e.g., Cl, NHBu) significantly alter reactivity. Chlorine at the 2-position enhances electrophilicity for Suzuki couplings, while butylamino groups improve aqueous solubility .
  • Biological Activity: Methyl 2-(butylamino)- derivatives show promise in kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets .

Key Observations :

  • Cyclization Efficiency : Ethyl 1-methyl- derivatives achieve high yields (~79%) via cyclization under mild conditions (90°C, 16 hours) .
  • Amination Challenges: Butylamino derivatives exhibit lower yields (14–64%) due to steric hindrance during nucleophilic substitution .
  • Catalytic Advances : Propylphosphonic anhydride (T3P) and microwave (MW) irradiation improve reaction efficiency in complex substitutions .

Physicochemical and Crystallographic Data

  • Hydrogen Bonding: Ethyl 1-methyl- derivatives lack strong hydrogen-bond donors, limiting crystal packing interactions compared to hydroxyl- or amino-substituted analogues (e.g., 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol forms extensive H-bonds) .
  • Crystallography : Tools like SHELX and Mercury are critical for analyzing packing patterns and intermolecular interactions in benzimidazole crystals .

Biological Activity

Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into the biological implications, synthesis methods, and comparative studies related to this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzimidazole core with an ethyl ester functional group. Its molecular formula is C12H13N2O2C_{12}H_{13}N_{2}O_{2} with a molecular weight of approximately 205.25 g/mol. The unique structure contributes to its reactivity and biological properties, making it a subject of interest in drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antibacterial Activity : Studies have demonstrated that derivatives of benzimidazole possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Some compounds within the benzimidazole family have shown effectiveness against fungal infections, indicating potential therapeutic applications in treating mycoses .
  • Anticancer Potential : Certain benzimidazole derivatives have been investigated for their anticancer properties, with some showing promise in inhibiting tumor growth in vitro and in vivo.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Regiocontrolled Synthesis : Utilizing various reagents and conditions to selectively introduce the ethyl carboxylate group at the desired position on the benzimidazole ring.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by applying microwave radiation, providing a more efficient synthesis pathway compared to traditional heating methods .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Compound NameCAS NumberKey Features
Ethyl 2-methyl-1H-benzo[d]imidazole-6-carboxylate1219960-40-3Variability in substitution patterns
Mthis compound53484-20-1Different alkyl groups affecting solubility
Benzimidazole derivative with halogen substitutionsVariousEnhanced biological activity due to halogen effects

The structural differences among these compounds lead to variations in their biological activities, highlighting the importance of substitution patterns in drug design.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzimidazole derivatives:

  • A study assessing the antibacterial activity of various benzimidazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as <1μg/mL<1\mu g/mL against resistant strains such as MRSA .
  • Another investigation into the antifungal efficacy revealed that some derivatives significantly inhibited fungal growth at low concentrations, suggesting their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows modular assembly of the benzimidazole core. For example, describes a piperidine-catalyzed GBB-3CR to form structurally analogous benzo[d]imidazole carboxylates. Key steps include:

  • Condensation of 2-aminopyridine derivatives with aldehydes and isocyanides.
  • Optimization of reaction conditions (solvent: ethanol; temperature: 80°C; catalyst: 10 mol% piperidine).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Substituent Effects : Substituents at the R1–R6 positions (e.g., methyl, ethyl, halogens) influence reaction yields and regioselectivity (see Table 1 in for analogous derivatives).

Q. How is the compound characterized structurally and spectroscopically?

  • Crystallographic Methods : Single-crystal X-ray diffraction (SXRD) using SHELXL ( ) or OLEX2 ( ) for refinement. Mercury CSD ( ) visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
  • Spectroscopic Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent integration.
  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients ( ).
    • Example Data : A structurally similar compound in (2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) was refined to an R-factor of 0.045 using SHELXL .

Advanced Research Questions

Q. What computational approaches predict the compound’s bioactivity and pharmacokinetics?

  • In-Silico Docking : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like EGFR. demonstrates docking of benzimidazole derivatives into EGFR’s ATP-binding pocket (PDB: 1M17), with scoring functions (ΔG ≈ -9.2 kcal/mol).
  • ADMET Analysis : SwissADME predicts logP (lipophilicity) and bioavailability. For example, methyl-substituted analogs show improved blood-brain barrier permeability compared to halogenated derivatives .

Q. How do crystal packing motifs influence the compound’s solid-state properties?

  • Mercury CSD Analysis : highlights void visualization and packing similarity calculations. For example, a related benzimidazole in exhibits C–H⋯O hydrogen bonds (2.8–3.0 Å) and slipped π-stacking (interplanar distance: 3.5 Å), critical for stability and solubility .
  • Refinement Challenges : High-resolution data (< 1.0 Å) reduce twinning artifacts. SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning ( ) .

Q. What mechanistic insights govern its reactivity in medicinal chemistry applications?

  • Electrophilic Substitution : The electron-deficient benzimidazole core directs electrophiles to the C4/C7 positions. ’s mechanistic scheme (Scheme 20) shows tert-butyl isocyanide attack at the imine intermediate .
  • Derivatization : Fluorination at C4 (e.g., SynZeal’s methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro analog in ) enhances metabolic stability via steric shielding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 2
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Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

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